molecular formula C16H26O B13829903 Phenol, 2-isononyl-4-methyl- CAS No. 28983-26-8

Phenol, 2-isononyl-4-methyl-

Cat. No.: B13829903
CAS No.: 28983-26-8
M. Wt: 234.38 g/mol
InChI Key: ODLQBYYWVWMCQA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Isononyl-p-cresol is an organic compound with the molecular formula C16H26O. It is a derivative of p-cresol, which is a type of phenol. This compound is characterized by the presence of an isononyl group attached to the para position of the cresol molecule. It is used in various industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Isononyl-p-cresol typically involves the alkylation of p-cresol with isononyl alcohol. This reaction is usually carried out in the presence of an acid catalyst, such as sulfuric acid or hydrochloric acid, under controlled temperature conditions. The reaction can be represented as follows:

p-Cresol+Isononyl AlcoholAcid Catalyst2-Isononyl-p-cresol+Water\text{p-Cresol} + \text{Isononyl Alcohol} \xrightarrow{\text{Acid Catalyst}} \text{2-Isononyl-p-cresol} + \text{Water} p-Cresol+Isononyl AlcoholAcid Catalyst​2-Isononyl-p-cresol+Water

Industrial Production Methods

In industrial settings, the production of 2-Isononyl-p-cresol is often carried out in large reactors where the reactants are mixed and heated to the desired temperature. The reaction mixture is then subjected to distillation to separate the desired product from the by-products and unreacted starting materials. The purity of the final product is ensured through various purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-Isononyl-p-cresol undergoes several types of chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding quinones.

    Reduction: It can be reduced to form the corresponding alcohols.

    Substitution: It can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) and nitric acid (HNO3).

Major Products

    Oxidation: Quinones

    Reduction: Alcohols

    Substitution: Halogenated or nitrated derivatives

Scientific Research Applications

2-Isononyl-p-cresol has a wide range of applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Studied for its potential effects on biological systems.

    Medicine: Investigated for its antimicrobial properties.

    Industry: Used as an antioxidant in the production of polymers and other materials.

Mechanism of Action

The mechanism of action of 2-Isononyl-p-cresol involves its interaction with cellular membranes and enzymes. It is believed to exert its effects by disrupting the lipid bilayer of cell membranes, leading to increased permeability and cell lysis. Additionally, it may inhibit certain enzymes involved in metabolic pathways, thereby affecting cellular functions.

Comparison with Similar Compounds

2-Isononyl-p-cresol can be compared with other similar compounds such as:

    p-Cresol: The parent compound, which lacks the isononyl group.

    o-Cresol and m-Cresol: Isomers of p-cresol with the methyl group in different positions.

    2-Isononyl-o-cresol and 2-Isononyl-m-cresol: Compounds with the isononyl group attached to different positions on the cresol molecule.

The uniqueness of 2-Isononyl-p-cresol lies in its specific structural configuration, which imparts distinct chemical and physical properties compared to its isomers and other related compounds.

Properties

CAS No.

28983-26-8

Molecular Formula

C16H26O

Molecular Weight

234.38 g/mol

IUPAC Name

4-methyl-2-(7-methyloctyl)phenol

InChI

InChI=1S/C16H26O/c1-13(2)8-6-4-5-7-9-15-12-14(3)10-11-16(15)17/h10-13,17H,4-9H2,1-3H3

InChI Key

ODLQBYYWVWMCQA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)O)CCCCCCC(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.